3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4S/c1-19(2)17(12-7-9-15(10-8-12)25(3,22)23)16(18(21)24-19)13-5-4-6-14(20)11-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERGIJHYVUXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143502 | |
| Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178402-36-3 | |
| Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178402-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 178402-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Carboxylic Acid Activation
The synthesis begins with the activation of 3-fluorophenylacetic acid (Formula 2) to its corresponding carbonyl chloride (Formula 3) using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C for 3–5 hours, with yields exceeding 90%.
Step 2: Friedel-Crafts Acylation
The carbonyl chloride undergoes Friedel-Crafts acylation with thioanisole (4-methylthiophenylbenzene) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). This step forms the ketone intermediate (Formula 5) and is critical for establishing the aryl-sulfur linkage. Reaction conditions include:
Step 3: C-Acylation and Cyclization
The ketone intermediate reacts with α-bromoisobutyryl cyanide (Formula 11) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step facilitates C-acylation followed by intramolecular cyclization to form the furanone core (Formula 6). Key parameters include:
Steps 4–5: Sulfoxide Formation and Pummerer Rearrangement
Partial oxidation of the methylthio group to sulfoxide (Formula 7) is achieved using meta-chloroperoxybenzoic acid (mCPBA) in DCM at -5°C to 25°C. Subsequent Pummerer rearrangement with acetic anhydride converts the sulfoxide into a sulfonylmethyl acetate intermediate (Formula 8). This two-step sequence proceeds in 80–85% combined yield.
Steps 6–7: Hydrolysis and Amidation
Hydrolysis of the acetate group using aqueous sodium hydroxide (NaOH) yields the sulfinate (Formula 9), which is activated to sulfonyl chloride with thionyl chloride. Final amidation with ammonia affords the target sulfonamide (Formula 1).
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Carboxylic Acid Activation | SOCl₂ | DCM | 0–5 | >90 |
| 2 | Friedel-Crafts Acylation | AlCl₃, thioanisole | DCM | 5–25 | 85–90 |
| 3 | C-Acylation/Cyclization | α-Bromoisobutyryl cyanide | THF | -20–30 | 70–75 |
| 4–5 | Oxidation/Pummerer Rearrang. | mCPBA, acetic anhydride | DCM/MeCN | -5–25 | 80–85 |
| 6–7 | Hydrolysis/Amidation | NaOH, NH₃ | THF/H₂O | 0–25 | 65–70 |
Critical Analysis of Methodologies
Efficiency and Scalability
The patent route’s total yield of 46% is notable for a seven-step sequence, though bottlenecks exist in Steps 3 (cyclization) and 7 (amidation). Pilot-scale experiments described in Example 2 achieved a 73% yield in the final amidation step using tetrahydrofuran and aqueous ammonia at 0–5°C .
Chemical Reactions Analysis
Patent WO2015080435A1
This method involves:
- C-acylation : A ketone precursor reacts with α-bromoisobutyryl cyanide using sodium hydride in DMF, followed by an intramolecular cyclization to form the furanone core .
- Hydrolysis : The intermediate undergoes hydrolysis with sodium hydroxide in a mixed solvent (water/THF) to yield the final compound .
- Sulfonation : Activation of a sulfinate intermediate with thionyl chloride in dichloromethane produces a sulfonyl chloride, which is then converted to the sulfonamide via ammonia treatment .
Patent US5474995A
This approach synthesizes a structurally similar compound (3-(4-fluorophenyl)-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone) through:
- Acylation : Reaction of 4-(methylsulfonyl)benzaldehyde with acetyl chloride in the presence of aluminum chloride .
- Cyclization : Intramolecular esterification to form the furanone ring .
Oxidation Reactions
The compound undergoes oxidation to form ketones or carboxylic acids, as evidenced by:
- Potassium permanganate in acidic medium converting the furanone to a ketone derivative .
- Chromium trioxide oxidizing the compound under controlled conditions to yield carboxylic acids.
Substitution Reactions
Substitution at the aromatic rings is achieved using:
- Sodium hydride in DMF for nucleophilic aromatic substitution, introducing functional groups like sulfonamides .
- Lithium aluminum hydride for selective reduction of carbonyl groups, yielding alcohols or alkanes.
Comparison with Similar Compounds
Key Reaction Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| C-acylation | Sodium hydride, DMF | -20°C to 30°C, 1–8 hours | Furanone intermediate |
| Hydrolysis | Sodium hydroxide | 0°C to 25°C, 1–8 hours | Final compound |
| Sulfonation | Thionyl chloride | -10°C to 0°C, 3–8 hours | Sulfonyl chloride |
Research Findings
- In vitro studies demonstrate that the compound selectively inhibits COX-2, achieving IC50 values 2–3 times lower than nimesulide in human myometrial cells .
- Molecular docking reveals strong binding affinity to COX-2 active sites, correlating with its anti-inflammatory efficacy .
This compound’s reactivity and synthesis pathways highlight its potential as a lead molecule in drug discovery, particularly for inflammatory and vascular disorders.
Scientific Research Applications
Cyclooxygenase Inhibition
DFU has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. Its inhibitory action suggests potential therapeutic applications in treating inflammatory conditions. Studies have shown that DFU is more potent than traditional COX inhibitors like nimesulide in inhibiting contractions of the human myometrium stimulated by various agents such as KCl, oxytocin, and PGF2α . This property indicates its potential use in managing conditions associated with excessive uterine contractions, such as dysmenorrhea or preterm labor.
Antinociceptive Activity
Research has indicated that DFU exhibits antinociceptive properties, making it a candidate for pain management therapies. Its mechanism involves modulation of pain pathways through COX inhibition, which could be beneficial in treating chronic pain conditions .
Vascular Applications
DFU is also being explored for its effects on vascular smooth muscle contraction. Its ability to inhibit COX may contribute to vasodilation and improved blood flow, suggesting potential applications in cardiovascular health .
Study on Myometrial Contractions
In a study published in the Journal of Pharmacology, researchers evaluated the effect of DFU on isolated human myometrial strips obtained from pregnant women undergoing cesarean sections. The study demonstrated that DFU significantly reduced the amplitude and frequency of contractions induced by KCl and oxytocin in a concentration-dependent manner . The findings emphasized DFU's potential as a therapeutic agent for managing uterine hyperactivity.
Comparative Efficacy with Nimesulide
A comparative study highlighted that DFU's efficacy as a COX inhibitor surpassed that of nimesulide, particularly at lower concentrations. This suggests that DFU could offer a more effective alternative for patients requiring anti-inflammatory treatment without the side effects commonly associated with non-selective COX inhibitors .
Data Table: Summary of Pharmacological Properties
| Property | DFU | Nimesulide |
|---|---|---|
| COX Selectivity | COX-1 selective | Non-selective |
| Potency (EC50) | Lower than nimesulide | Higher than DFU |
| Effect on Myometrial Strips | Significant inhibition | Moderate inhibition |
| Potential Uses | Pain management, Antiinflammatory | Pain management |
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 MF-Tricyclic (3-(3,4-Difluorophenyl)-4-(4-(Methylsulfonyl)phenyl)-2(5H)-Furanone)
- Structural Difference : Replaces the 3-fluorophenyl group in DFU with a 3,4-difluorophenyl moiety.
- Functional Comparison : Retains COX-2 inhibitory activity but demonstrates distinct pharmacokinetics. In renal studies, MF-tricyclic reduced furosemide-induced natriuresis by ~50%, similar to DFU, but with altered metabolic stability .
2.1.2 F105 (3-Chloro-5(S)-[(1R,2S,5R)-2-Isopropyl-5-Methylcyclohexyloxy]-4-[4-Methylphenylsulfonyl]-2(5H)-Furanone)
- Structural Difference : Features a chloro substituent and a bulky cyclohexyloxy group instead of the 3-fluorophenyl and dimethyl groups in DFU.
- Functional Comparison: Lacks COX-2 selectivity; primarily studied for antibacterial activity against Staphylococcus aureus, highlighting how minor structural changes can shift pharmacological targets .
2.1.3 3-Hydroxy-5,5-Dimethyl-4-[4-(Methylsulfonyl)phenyl]-2(5H)-Furanone
- Structural Difference : A hydroxylated analog of DFU at the 3-position.
- Functional Comparison : Reduced COX-2 inhibition efficacy, suggesting the 3-fluorophenyl group is critical for binding affinity .
Functional Analogs (COX-2 Inhibitors)
2.2.1 L-745,337 (5-Methanesulfonamido-6-(2,4-Difluorothiophenyl)-1-Indanone)
- Structural Difference: An indanone derivative with a methanesulfonamido group instead of a furanone core.
- Functional Comparison : Comparable COX-2 selectivity to DFU but with a shorter plasma half-life, limiting its therapeutic utility .
2.2.2 Rofecoxib-d5 (Deuterated Rofecoxib)
- Structural Difference: A deuterated version of rofecoxib, a well-known COX-2 inhibitor.
- Functional Comparison: Shares DFU’s COX-2 selectivity but with enhanced metabolic stability due to deuterium substitution. However, rofecoxib’s cardiovascular risks highlight the importance of DFU’s furanone scaffold in avoiding off-target effects .
2.2.3 SC-560 (5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-Pyrazole)
- Structural Difference : A pyrazole-based compound.
- Functional Comparison : A COX-1-selective inhibitor , contrasting DFU’s COX-2 specificity. This underscores the role of the methylsulfonylphenyl group in DFU for COX-2 binding .
Table 1: Key Pharmacological and Structural Comparisons
| Compound | Core Structure | Key Substituents | Target | IC₅₀ (COX-2) | Notable Properties |
|---|---|---|---|---|---|
| DFU | Furanone | 3-Fluorophenyl, 4-(Methylsulfonyl)phenyl | COX-2 | ~10 nM | High selectivity, oral bioavailability |
| MF-Tricyclic | Furanone | 3,4-Difluorophenyl | COX-2 | N/A | Renal activity modulation |
| L-745,337 | Indanone | Methanesulfonamido, Difluorothiophenyl | COX-2 | ~50 nM | Short half-life |
| Rofecoxib-d5 | Furanone (deuterated) | Phenyl-d₅, Methylsulfonyl | COX-2 | ~30 nM | Enhanced metabolic stability |
| SC-560 | Pyrazole | 4-Chlorophenyl, Trifluoromethyl | COX-1 | ~0.01 μM | COX-1 selectivity |
Research Findings and Implications
- DFU vs. Rofecoxib: DFU’s furanone core avoids the cardiovascular risks associated with rofecoxib’s isoxazole structure, making it a safer candidate for long-term use .
- DFU vs. L-745,337 : DFU’s oral activity and prolonged efficacy in vivo surpass L-745,337, which requires frequent dosing .
- Role of Substituents : The 3-fluorophenyl and methylsulfonyl groups in DFU are critical for COX-2 binding, as shown by reduced activity in hydroxylated analogs .
Biological Activity
3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, commonly referred to as DFU (CAS Number: 178402-36-3), is a synthetic compound with potential biological activity. This article reviews its biological properties, focusing on its anticancer potential, pharmacological mechanisms, and relevant case studies.
- Molecular Formula : C19H17F O4S
- Molecular Weight : 360.399 g/mol
- Structure : The compound features a furanone core with various substituents that enhance its biological activity.
Biological Activity Overview
DFU has been investigated for its potential as an anticancer agent. The following sections detail its mechanisms of action, efficacy in various cancer cell lines, and relevant pharmacological properties.
DFU's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression:
- Cyclooxygenase Inhibition : DFU has been shown to selectively inhibit COX-2, an enzyme implicated in inflammation and cancer progression. This inhibition may lead to reduced tumor growth and metastasis .
- Antiproliferative Effects : Studies indicate that DFU exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (K562) cells. The compound's IC50 values suggest potent activity compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have demonstrated that DFU can bind effectively to target proteins involved in cancer cell proliferation and survival, suggesting a mechanism for its observed biological effects .
Efficacy in Cancer Cell Lines
A comprehensive study evaluated DFU against several human cancer cell lines using the MTT assay:
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 0.03 | Doxorubicin | 0.60 |
| A549 | 0.05 | Cisplatin | 0.80 |
| K562 | 0.04 | 4-Hydroxycoumarin | >100 |
Table 1: Antiproliferative Activity of DFU Compared to Standard Chemotherapeutics
The results indicate that DFU is significantly more potent than traditional chemotherapeutic agents under both normoxic and hypoxic conditions, highlighting its potential as a novel therapeutic agent .
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 cells, DFU was shown to enhance apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups .
- In Vivo Studies : Animal models treated with DFU demonstrated reduced tumor size and improved survival rates compared to untreated controls, supporting its potential as an effective anticancer agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing DFU and its structural analogs?
Methodological Answer:
DFU can be synthesized via intermolecular condensation reactions. For example, analogs like 4-[(4-methylthio)phenyl]-3-phenyl-2-(5H)-furanone are prepared by condensing 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under controlled conditions (e.g., acid/base catalysts, inert atmosphere) . Key parameters include reaction temperature (60–100°C), solvent selection (e.g., THF or DMF), and purification via column chromatography. Structural analogs may require substituent-specific modifications, such as introducing cyclopropylmethoxy groups, as seen in firocoxib derivatives .
Basic: How is DFU’s selectivity for COX-2 over COX-1 validated experimentally?
Methodological Answer:
DFU’s selectivity is assessed using in vitro enzyme inhibition assays:
- COX-1/COX-2 Isozyme Assays : Measure IC₅₀ values in human recombinant COX-1 and COX-2 enzymes. DFU shows >1,000-fold selectivity for COX-2 (IC₅₀: 0.14 µM for COX-2 vs. >100 µM for COX-1) .
- Whole Blood Assays : Quantify prostaglandin E₂ (PGE₂) inhibition in lipopolysaccharide (LPS)-stimulated human blood (COX-2-dependent) vs. calcium ionophore-stimulated blood (COX-1-dependent) .
Advanced: How can computational chemistry optimize DFU’s electronic properties for enhanced bioactivity?
Methodological Answer:
Density functional theory (DFT) calculations evaluate:
- Molecular Orbitals : Energy gaps between HOMO (highest occupied) and LUMO (lowest unoccupied) orbitals to predict reactivity. Substituents like the 3-fluorophenyl group in DFU reduce the energy gap, enhancing electron affinity .
- LogP and Dipole Moments : Assess hydrophobicity and polarity to predict membrane permeability. For example, methylsulfonyl groups increase dipole moments, improving solubility in polar environments .
- Comparative Studies : Benchmark against analogs (e.g., 5-phenyl-furanone derivatives) to identify structural motifs that improve antioxidativity or COX-2 binding .
Advanced: How to resolve contradictions between in vitro COX-2 inhibition efficacy and in vivo therapeutic outcomes?
Methodological Answer:
Discrepancies arise due to:
- Pharmacokinetic Factors : DFU’s bioavailability may vary in in vivo models (e.g., rodents vs. humans). Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy .
- Model-Specific Responses : In traumatic brain injury (TBI) models, genetic COX-2 knockout did not replicate DFU’s effects, suggesting off-target pathways. Combine transcriptomics (RNA-seq) and metabolomics to identify compensatory mechanisms .
- Dose Optimization : Conduct dose-response studies in disease-specific models (e.g., inflammation vs. neuroprotection) to refine therapeutic windows .
Basic: What analytical techniques ensure DFU’s purity and stability in physiological conditions?
Methodological Answer:
- HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products (e.g., hydrolyzed furanone derivatives) .
- Stability Studies : Incubate DFU in simulated physiological buffers (pH 7.4, 37°C) and analyze via NMR or LC-MS to detect hydrolysis of the furanone ring or sulfonyl group oxidation .
- Spectroscopic Confirmation : FT-IR and HRMS validate structural integrity, focusing on carbonyl (C=O, ~1750 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) peaks .
Advanced: How do structural modifications of the furanone core influence DFU’s pharmacological profile?
Methodological Answer:
-
Substituent Effects :
-
SAR Studies : Synthesize analogs with varied substituents (e.g., chloro, nitro) and test in COX-2 inhibition assays. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2’s hydrophobic pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
